molecular formula C11H8ClF3O2 B1411006 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride CAS No. 1987320-88-6

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride

Cat. No.: B1411006
CAS No.: 1987320-88-6
M. Wt: 264.63 g/mol
InChI Key: PJSIATJTQJNJHQ-UHFFFAOYSA-N
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Description

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride is a chemical compound known for its unique structure and reactivity It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate under basic conditions to form an intermediate, which is then chlorinated to yield the final product . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a chlorinating agent like thionyl chloride or oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, temperature control, and purification methods are optimized to ensure high yield and purity of the final product. Common solvents used include dichloromethane and toluene, while purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amides: Formed from substitution reactions with amines.

    Alcohols: Resulting from the reduction of the carbonyl group.

    Carboxylic Acids: Produced through oxidation reactions.

Scientific Research Applications

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

    3-Oxo-4-(4-fluorophenyl)butanoyl chloride: Contains a fluorine atom instead of a trifluoromethyl group.

    3-Oxo-4-(4-methylphenyl)butanoyl chloride: Features a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride imparts unique electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs. This makes it a valuable compound in the synthesis of complex molecules and materials.

Properties

IUPAC Name

3-oxo-4-[4-(trifluoromethyl)phenyl]butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O2/c12-10(17)6-9(16)5-7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSIATJTQJNJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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